molecular formula C21H14N4OS B4678194 N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B4678194
M. Wt: 370.4 g/mol
InChI Key: MEBUJTBOGZTTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as NTP, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyrazolopyrimidines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of various enzymes and proteins that are involved in disease progression. N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in cancer progression. N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in Alzheimer's disease progression.
Biochemical and Physiological Effects:
N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been found to inhibit the growth of cancer cells by inhibiting the activity of PKC. It has been shown to reduce the accumulation of amyloid beta (Aβ) plaques in the brain, which are associated with Alzheimer's disease. N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been found to improve glucose metabolism in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its high purity and yield. The synthesis method has been optimized for high yield and purity, making it suitable for various research applications. N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is also a potent inhibitor of various enzymes and proteins, making it a useful tool for studying disease progression. However, one of the limitations of using N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.

Future Directions

There are several future directions for research on N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of research is the development of N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide-based drugs for the treatment of various diseases. Further studies are needed to determine the optimal dosage and potential side effects of N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide-based drugs. Another area of research is the elucidation of the molecular mechanisms of N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide's action. Further studies are needed to determine the specific enzymes and proteins that are targeted by N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. Additionally, research is needed to determine the potential toxicity of N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and its derivatives, as well as their potential interactions with other drugs.

Scientific Research Applications

N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential therapeutic applications in various diseases. Research has shown that N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and diabetes. N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to inhibit the activity of various enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

N-naphthalen-1-yl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c26-21(23-16-8-3-6-14-5-1-2-7-15(14)16)17-13-20-22-11-10-18(25(20)24-17)19-9-4-12-27-19/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBUJTBOGZTTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN4C(=CC=NC4=C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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